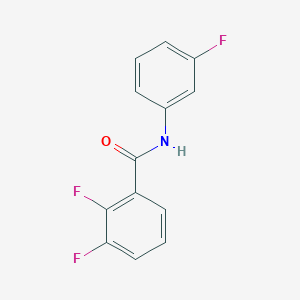![molecular formula C16H12Cl2N2O2 B15006733 2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B15006733.png)
2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole typically involves the reaction of 2,4-dichlorobenzohydrazide with 3-methylphenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with new functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile
- 2-(4-Chloro-3-methylphenoxy)-N-(3,4-dichlorophenyl)acetamide
Uniqueness
2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole is unique due to its specific structural features, such as the presence of the oxadiazole ring and the combination of dichlorophenyl and methylphenoxy groups. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H12Cl2N2O2 |
|---|---|
Poids moléculaire |
335.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-10-3-2-4-12(7-10)21-9-15-19-20-16(22-15)13-6-5-11(17)8-14(13)18/h2-8H,9H2,1H3 |
Clé InChI |
PWPUTXMKJQBMSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-{[2-(benzylsulfinyl)-4,6-dinitrophenyl]carbonyl}glycinate](/img/structure/B15006650.png)
![(5E)-1-(4-fluorobenzyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15006651.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B15006654.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(E)-(3-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B15006657.png)
![3'-Ethyl 4,5-dimethyl 5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4,5-tricarboxylate](/img/structure/B15006659.png)
![2-{3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B15006667.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15006668.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15006669.png)

![3,5-Dimethyl 1-[2-(adamantan-1-YL)ethyl]-4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15006683.png)
![2-Amino-6-({3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}sulfanyl)-4-propylpyridine-3,5-dicarbonitrile](/img/structure/B15006701.png)

![2-[4-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)piperazino]ethyl benzoate](/img/structure/B15006707.png)
![N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide](/img/structure/B15006709.png)
